molecular formula C5H4N3NaO4 B15221327 Sodium 2-(4-nitro-1H-pyrazol-1-yl)acetate

Sodium 2-(4-nitro-1H-pyrazol-1-yl)acetate

Cat. No.: B15221327
M. Wt: 193.09 g/mol
InChI Key: SYHZYOJCAPIGJU-UHFFFAOYSA-M
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Description

Sodium 2-(4-nitro-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a nitro group at the 4-position of the pyrazole ring and a sodium salt of the acetate group at the 2-position. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(4-nitro-1H-pyrazol-1-yl)acetate typically involves the reaction of 4-nitro-1H-pyrazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbon of the chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(4-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 2-(4-nitro-1H-pyrazol-1-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its structural similarity to other bioactive pyrazole derivatives.

    Industry: Used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Sodium 2-(4-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-1H-pyrazole: Lacks the acetate group but shares the nitro-pyrazole core structure.

    Sodium 2-(1H-pyrazol-1-yl)acetate: Lacks the nitro group but has the pyrazole-acetate structure.

    4-amino-1H-pyrazole: A reduced form of the nitro derivative.

Uniqueness

Sodium 2-(4-nitro-1H-pyrazol-1-yl)acetate is unique due to the presence of both the nitro group and the acetate group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not possible with simpler pyrazole derivatives.

Properties

Molecular Formula

C5H4N3NaO4

Molecular Weight

193.09 g/mol

IUPAC Name

sodium;2-(4-nitropyrazol-1-yl)acetate

InChI

InChI=1S/C5H5N3O4.Na/c9-5(10)3-7-2-4(1-6-7)8(11)12;/h1-2H,3H2,(H,9,10);/q;+1/p-1

InChI Key

SYHZYOJCAPIGJU-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NN1CC(=O)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

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